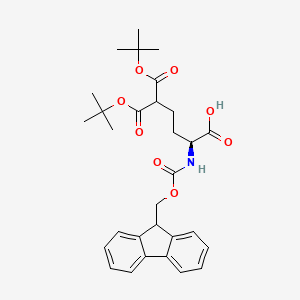

(S)-Fmoc-2-amino-5-tert-butoxycarbonyl-hexanedioic acid-6-tert-butyl ester

Übersicht

Beschreibung

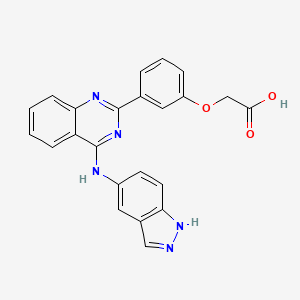

Fmoc-L-glutamic acid 5-tert-butyl ester is a Fmoc derivative with an N-substituted tert-butyl ester molecule. It appears as white or gray-white solid crystals at room temperature and pressure .

Synthesis Analysis

The synthesis of Fmoc-L-glutamic acid 5-tert-butyl ester involves several raw materials including Fluorene, L-Glutamic acid 5-tert-butyl ester, and 9-FLUORENYLMETHYL PENTAFLUOROPHENYL CARBONATE .Molecular Structure Analysis

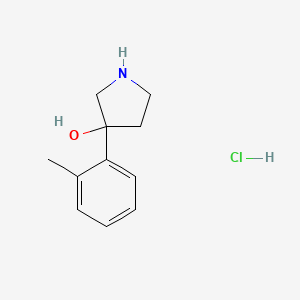

The molecular formula of Fmoc-L-glutamic acid 5-tert-butyl ester is C24H27NO6 .Chemical Reactions Analysis

Fmoc-L-glutamic acid 5-tert-butyl ester can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst .Physical And Chemical Properties Analysis

The compound has a melting point of 83-90 °C, a boiling point of 633.5±55.0 °C (Predicted), and a density of 1.232±0.06 g/cm3 (Predicted). It is soluble in Methanol .Wissenschaftliche Forschungsanwendungen

Synthesis of Orthogonally Protected Amino Acids

A study by Temperini et al. (2020) developed a synthetic strategy for the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using base-labile protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc) in conjunction with acid-labile tert-butyloxycarbonyl (Boc) moieties. This approach utilizes 2,3-diaminopropanols derived from commercial amino acids like Nα-Fmoc-O-tert-butyl-d-serine, indicating the relevance of Fmoc-protected amino acids in synthesizing complex amino acid derivatives (Temperini et al., 2020).

Preparation of Amino Acid Derivatives

Chen, Lee, and Benoiton (2009) describe the preparation of N-9-fluorenylmethoxycarbonyl-(Fmoc) amino acid chlorides from mixed anhydrides, showcasing the chemical versatility of Fmoc amino acids in generating intermediates for further synthetic applications. This process emphasizes the role of Fmoc amino acids in facilitating the synthesis of complex organic molecules (Chen, Lee, & Benoiton, 2009).

Novel Peptide Synthesis Techniques

Siciliano et al. (2012) developed a "one-pot" route for the synthesis of N-9-fluorenylmethyloxycarbonyl (Fmoc) α-amino diazoketones from α-amino acids, highlighting the use of Fmoc-protected amino acids in innovative peptide synthesis methodologies. This work demonstrates the utility of Fmoc amino acids in the efficient and versatile synthesis of peptide derivatives (Siciliano et al., 2012).

Solid-Phase Peptide Synthesis

Furlan and Mata (2003) reported on the conversion of Wang resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives, illustrating the importance of Fmoc amino acids in solid-phase peptide synthesis. This study showcases the flexibility of Fmoc amino acids in peptide modification and the preparation of protected peptide intermediates for further chemical synthesis (Furlan & Mata, 2003).

Safety and Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO8/c1-29(2,3)38-26(34)22(27(35)39-30(4,5)6)15-16-24(25(32)33)31-28(36)37-17-23-20-13-9-7-11-18(20)19-12-8-10-14-21(19)23/h7-14,22-24H,15-17H2,1-6H3,(H,31,36)(H,32,33)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJAHYACUFCSKY-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indazole-1-carboxylic acid, 5-[[2-(3-hydroxyphenyl)-4-quinazolinyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3166453.png)

![Cyclopropyl-[2-(4-phenethyloxy-phenyl)-ethyl]-amine](/img/structure/B3166468.png)

![Ethyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B3166491.png)

![(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B3166506.png)

![(10S,11S)-8-chloro-11-((methylamino)methyl)-10,11-dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3166519.png)

![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3166533.png)